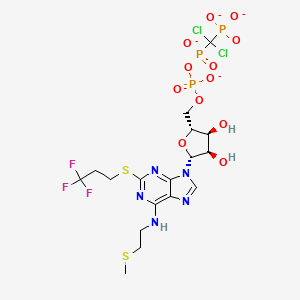

Cangrelor(4-)

Description

The P2Y12 Receptor as a Central Node in Platelet Activation

Central to the process of platelet activation and aggregation is the P2Y12 receptor. nih.govjci.org Its role as a key mediator has made it a prime target for the development of antithrombotic drugs. nih.gov

Adenosine (B11128) diphosphate (B83284) (ADP) is a crucial agonist in platelet activation. nih.gov Released from dense granules of activated platelets and damaged endothelial cells, ADP amplifies the platelet activation response, leading to the recruitment of more platelets to the site of injury. nih.govnih.gov This process is fundamental for both normal hemostasis and pathological thrombus formation. nih.gov ADP binding to its receptors on the platelet surface initiates a cascade of events, including platelet shape change, granule secretion, and ultimately, aggregation. nih.govyoutube.com

The P2Y12 receptor is a G protein-coupled receptor (GPCR), primarily coupled to the Gαi subunit. wikipedia.orgnih.gov Upon ADP binding, the activated P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. wikipedia.orgyoutube.com Lower cAMP levels reduce the activity of protein kinase A, which normally phosphorylates vasodilator-stimulated phosphoprotein (VASP) and inhibits platelet activation. The P2Y12 receptor-mediated signaling also involves the activation of phosphoinositide 3-kinase (PI3K) and subsequent downstream signaling molecules like Akt and Rap1b, which are crucial for the conformational activation of the glycoprotein (B1211001) IIb/IIIa receptor, the final common pathway for platelet aggregation. jci.orgnih.gov

| Receptor | G-Protein Coupling | Primary Downstream Effect |

| P2Y12 | Gαi | Inhibition of adenylyl cyclase, decreased cAMP |

| P2Y1 | Gαq | Activation of phospholipase C, increased intracellular Ca2+ |

Positioning of Cangrelor (B105443) in Contemporary Antiplatelet Research

Cangrelor, an adenosine triphosphate (ATP) analog, is a direct-acting, intravenous P2Y12 receptor antagonist with a rapid onset and offset of action. nih.govtandfonline.com Its chemical structure is N6-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-5'-adenylic acid, monanhydride with (dichloromethylene)bisphosphonic acid. rxlist.com This unique pharmacological profile positions it as a valuable tool in specific clinical settings, particularly where rapid, potent, and reversible platelet inhibition is required. ahajournals.org

Research continues to explore the optimal use of Cangrelor, including its role as a bridging therapy for patients on oral P2Y12 inhibitors who require surgery. nih.govnih.gov Ongoing studies are further defining its place in the management of patients with acute coronary syndromes undergoing percutaneous coronary intervention, especially in the context of the availability of potent oral P2Y12 inhibitors. ahajournals.orgresearchgate.net The predictable and rapidly reversible nature of Cangrelor's antiplatelet effect remains a key area of interest in clinical and translational research, aiming to balance ischemic risk reduction with bleeding complications. mdpi.com

Structure

2D Structure

Properties

Molecular Formula |

C17H21Cl2F3N5O12P3S2-4 |

|---|---|

Molecular Weight |

772.3 g/mol |

IUPAC Name |

[dichloro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate |

InChI |

InChI=1S/C17H25Cl2F3N5O12P3S2/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32)/p-4/t8-,10-,11-,14-/m1/s1 |

InChI Key |

PAEBIVWUMLRPSK-IDTAVKCVSA-J |

Isomeric SMILES |

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O |

Canonical SMILES |

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O |

Origin of Product |

United States |

Molecular Mechanism of Action of Cangrelor

Direct and Selective P2Y12 Receptor Binding

Cangrelor's primary interaction is directly with the P2Y12 receptor on the surface of platelets. As a non-thienopyridine, it is an active drug that does not require metabolic conversion, allowing for a rapid onset of action. nih.govpatsnap.com

Cangrelor (B105443) is an adenosine (B11128) triphosphate (ATP) analog that functions as a selective and competitive antagonist at the P2Y12 receptor. nih.govnih.govyoutube.comnih.gov It directly competes with adenosine diphosphate (B83284) (ADP), a primary agonist, for its binding site on the receptor. nih.govpatsnap.com By occupying this site, Cangrelor effectively blocks ADP from binding and initiating the downstream signaling cascade that leads to platelet activation and aggregation. nih.govdrugbank.comkengreal.comnih.gov

In-vitro studies have demonstrated this competitive interaction. For instance, research has shown that Cangrelor strongly inhibits the binding of the active metabolites of thienopyridine drugs, such as clopidogrel (B1663587) and prasugrel (B1678051), to the P2Y12 receptor. nih.govwhiterose.ac.uk When co-incubated, Cangrelor's presence significantly reduces the ability of these active metabolites to block the receptor, highlighting the competitive nature of its binding. nih.gov

| Antagonist | Concentration | % P2Y12 Receptor Blockade (Alone) | % P2Y12 Receptor Blockade (After Co-incubation with Cangrelor 1000 nmol/L and washing) |

|---|---|---|---|

| Cangrelor | 1000 nmol/L | 93.6% | N/A |

| Clopidogrel AM | 3 µmol/L | 93.0% | 7.0% |

| Prasugrel AM | 3 µmol/L | 97.9% | 3.2% |

Data derived from an in vitro study assessing functional P2Y12 receptor number using a radioligand binding assay. nih.govwhiterose.ac.uk

A defining characteristic of Cangrelor is the reversible nature of its binding to the P2Y12 receptor. patsnap.comnih.govkengreal.comahajournals.org Unlike thienopyridines (e.g., clopidogrel, prasugrel) which bind irreversibly for the life of the platelet, Cangrelor's interaction is transient. kengreal.comyoutube.com This reversibility is coupled with a very short plasma half-life of approximately 3 to 6 minutes. nih.govdrugbank.comnih.govahajournals.org

The rapid dephosphorylation of Cangrelor in the circulation to an inactive nucleoside metabolite contributes to its swift clearance. nih.govnih.gov Consequently, upon discontinuation of the infusion, plasma concentrations of Cangrelor fall rapidly, leading to its dissociation from the P2Y12 receptor. whiterose.ac.uk This allows for a quick and predictable return of normal platelet function, typically within 60 to 90 minutes. nih.govnih.gov This rapid onset and offset profile is a key pharmacological feature of the compound. nih.govdrugbank.comnih.gov

| Property | Cangrelor | Clopidogrel | Ticagrelor (B1683153) | Prasugrel |

|---|---|---|---|---|

| Binding | Reversible | Irreversible | Reversible | Irreversible |

| Onset of Action | ~2 minutes | 2-8 hours | ~30 minutes | ~30 minutes |

| Half-life | 3-6 minutes | ~6 hours (parent); ~30 min (active met.) | ~7 hours (parent); ~9 hours (active met.) | ~7 hours |

| Offset of Effect (Return to Baseline Platelet Function) | ~1 hour | 5-7 days | 3-5 days | 7-10 days |

Compiled from multiple pharmacological reviews and comparative studies. kengreal.comwhiterose.ac.ukyoutube.comahajournals.org

P2Y12/Gi-Dependent Pathway Inhibition

The P2Y12 receptor is a G-protein-coupled receptor (GPCR) that is primarily linked to the Gi family of proteins. nih.govnih.govuky.edu The binding of ADP to P2Y12 triggers a conformational change in the receptor, activating the associated Gi protein and initiating a downstream signaling cascade that is crucial for amplifying and sustaining platelet activation. nih.govuky.edu

Upon activation by an agonist like ADP, the P2Y12 receptor facilitates the exchange of guanosine (B1672433) diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated Gi protein. youtube.comyoutube.com This causes the dissociation of the Gαi subunit from the Gβγ dimer. nih.govyoutube.com Both subunits can then interact with and modulate the activity of various downstream effector molecules. nih.govyoutube.com A key pathway activated downstream of P2Y12/Gi is the phosphoinositide 3-kinase (PI3K)-dependent activation of the small GTPase Rap1b, which is essential for stabilizing platelet aggregation. uky.edu

Cangrelor, by competitively blocking the P2Y12 receptor, prevents ADP-induced Gi-protein activation. ahajournals.org This blockade halts the entire downstream signaling cascade, preventing the activation of PI3K and subsequent effectors like Akt and Rap1b. nih.govuky.edu Studies using platelets from P2Y12-deficient mice have confirmed that the inhibitory effects of Cangrelor on these signaling pathways are entirely dependent on its action at the P2Y12 receptor. nih.govuky.eduplos.org

A primary function of the activated Gαi subunit is the inhibition of the enzyme adenylyl cyclase. drugbank.comnih.govyoutube.com Adenylyl cyclase is responsible for converting ATP into cyclic adenosine monophosphate (cAMP), an important intracellular signaling molecule that acts as a potent inhibitor of platelet activation. youtube.com Therefore, by inhibiting adenylyl cyclase, ADP binding to the P2Y12 receptor leads to a decrease in intracellular cAMP levels, which lowers the threshold for platelet activation and promotes aggregation. uky.edu

Controversial P2Y12-Independent Mechanisms

There has been some debate in the scientific literature regarding the possibility of P2Y12-independent actions of Cangrelor. One study initially suggested that Cangrelor could inhibit platelet aggregation by directly increasing intra-platelet cAMP levels through a mechanism independent of the P2Y12 receptor. plos.orgviamedica.plnih.gov

However, subsequent and more definitive research has largely refuted this claim. nih.govuky.eduplos.org Studies utilizing P2Y12-deficient mice and their platelets provided crucial evidence. nih.govplos.org In these experiments, Cangrelor failed to inhibit platelet aggregation or ATP release in platelets lacking the P2Y12 receptor. nih.govplos.org Furthermore, these studies demonstrated that Cangrelor did not raise intracellular cAMP concentrations or induce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a marker of the cAMP pathway, in either human or mouse platelets. nih.govuky.eduplos.org Critically, in vivo thrombosis models showed that while Cangrelor effectively inhibited thrombus formation in wild-type mice, it had no effect in P2Y12-deficient mice. nih.govuky.eduplos.org

These findings strongly indicate that the antiplatelet effects of Cangrelor, both in vitro and in vivo, are mediated exclusively through its direct, P2Y12/Gi-dependent mechanism. nih.govuky.eduplos.org

Investigating Increases in Intracellular Cyclic Adenosine Monophosphate (cAMP)

The binding of ADP to the P2Y12 receptor is coupled with an inhibitory G-protein (Gi). drugbank.comnih.gov Activation of this Gi-protein leads to the inhibition of the enzyme adenylyl cyclase. drugbank.comnih.gov Adenylyl cyclase is responsible for the synthesis of cyclic adenosine monophosphate (cAMP) from ATP. wikipedia.orgyoutube.com cAMP functions as a crucial second messenger within the platelet, and its presence is associated with the inhibition of platelet activation. wikipedia.org

Table 1: Effect of P2Y12 Receptor Antagonism on cAMP Pathway

| Receptor/Enzyme | Agonist/Antagonist | Effect on Adenylyl Cyclase | Consequence for Intracellular cAMP |

|---|---|---|---|

| P2Y12 Receptor | ADP | Inhibition | Decrease |

Exploring Non-Purinergic Pathways of Platelet Inhibition

While Cangrelor's primary mechanism is the direct inhibition of the purinergic P2Y12 receptor, its effects extend to influencing other pathways involved in platelet activation and thrombus formation.

Glycoprotein (B1211001) IIb/IIIa Pathway: The final common pathway for platelet aggregation is the activation of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, which allows platelets to bind to fibrinogen. Cangrelor's action is upstream of this final step. Pooled analysis of the CHAMPION trials investigated the efficacy and safety of cangrelor in patients who did or did not receive glycoprotein IIb/IIIa inhibitors (GPIs). muni.cznih.govelsevierpure.com The results showed that cangrelor's effectiveness in reducing ischemic events was maintained regardless of whether a GPI was also administered. muni.cznih.gov While the concurrent use of GPIs was associated with higher rates of bleeding, cangrelor itself did not significantly increase severe bleeding compared to the control group in these analyses. muni.cznih.gov This indicates that cangrelor's mechanism of platelet inhibition via the P2Y12 receptor is distinct from and can be complementary to the blockade of the GP IIb/IIIa pathway. nih.gov

Table 2: Research Findings on Cangrelor and Non-Purinergic Pathways

| Pathway | Interaction with Cangrelor | Key Finding |

|---|---|---|

| Thromboxane A2 | Indirect inhibition of generation | P2Y12 antagonism by cangrelor reduces a key positive feedback signal for platelet activation. temple.edu |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| Cangrelor |

| Cangrelor(4-) |

| Adenosine Triphosphate (ATP) |

| Adenosine Diphosphate (ADP) |

| Clopidogrel |

| Prasugrel |

| Ticagrelor |

| Cyclic Adenosine Monophosphate (cAMP) |

| Thromboxane A2 (TxA2) |

| Arachidonic Acid |

| Fibrinogen |

Pharmacological Profile and Receptor Interaction Dynamics of Cangrelor

Receptor Occupancy and Dissociation Kinetics

The clinical utility of Cangrelor (B105443) is largely defined by its rapid and reversible binding to the P2Y12 receptor, allowing for precise control over platelet inhibition.

Rapid Onset of P2Y12 Receptor Blockade

Cangrelor exhibits a rapid onset of action, achieving near-maximal P2Y12 receptor blockade and platelet inhibition within minutes of intravenous administration. nih.govnih.gov Clinical studies have demonstrated that significant platelet inhibition is achieved within two minutes. mdpi.comwhiterose.ac.uk This is a direct result of its mechanism as an active drug that does not require metabolic conversion, unlike thienopyridines such as clopidogrel (B1663587). nih.govresearchgate.net This rapid onset ensures immediate and predictable antiplatelet effects. viamedica.pl

Pharmacodynamic studies consistently show that Cangrelor achieves a high level of platelet inhibition, often exceeding 90%, throughout the duration of its infusion. mdpi.com For instance, the CANTIC study showed that compared with a placebo, cangrelor was associated with significantly reduced P2Y12 reaction units as early as 5 minutes after the bolus was administered. nih.gov This effect persisted for the entire infusion period. nih.gov

| Compound | Binding | Onset of Action | Time to Maximal Effect |

|---|---|---|---|

| Cangrelor | Reversible | ~2 minutes | ~2 minutes |

| Clopidogrel | Irreversible | 2 hours | ~2 hours |

| Prasugrel (B1678051) | Irreversible | 30 minutes | ~2 hours |

| Ticagrelor (B1683153) | Reversible | 30 minutes | ~2 hours |

Rapid Offset of Antiplatelet Effect Upon Discontinuation

A defining characteristic of Cangrelor is the rapid reversal of its antiplatelet effect upon discontinuation of the infusion. whiterose.ac.uk The drug has a very short plasma half-life of approximately 3 to 6 minutes. nih.govwhiterose.ac.uk This is due to its rapid dephosphorylation in the circulation to an inactive metabolite. researchgate.net Consequently, platelet function begins to recover promptly, returning to normal levels within 60 to 90 minutes after the infusion is stopped. nih.govmdpi.comnih.govwhiterose.ac.uk This rapid offset is a result of the quick drop in plasma concentration, leading to the dissociation of cangrelor from the P2Y12 receptor. This feature provides a significant clinical advantage, particularly in situations where a quick restoration of hemostasis may be required. nih.gov

| Compound | Half-Life | Return to Baseline Platelet Function |

|---|---|---|

| Cangrelor | 3-6 minutes | ~1 hour nih.gov |

| Clopidogrel | ~6 hours (active metabolite ~30 min) | 5 days |

| Prasugrel | ~7 hours | 5-9 days |

| Ticagrelor | ~7 hours (active metabolite ~9 hours) | 5 days |

Specificity and Affinity for P2Y12 Receptor

Cangrelor's efficacy is rooted in its high specificity and affinity for its target, the P2Y12 receptor, minimizing off-target effects at other related receptors.

Interaction with P2Y13 Receptor (Non-Platelet Expression)

While highly selective for P2Y12, research has shown that Cangrelor also interacts with the P2Y13 receptor. The P2Y13 receptor is structurally similar to P2Y12 and is also activated by ADP, but it is primarily expressed in non-platelet tissues such as the brain, spleen, and bone marrow cells. Studies have confirmed that Cangrelor acts as an antagonist at the P2Y13 receptor. In one study using P2Y13-transfected cells, Cangrelor was shown to inhibit cellular responses mediated by this receptor. whiterose.ac.uk Furthermore, the same research confirmed previous findings that Cangrelor could inhibit pro-platelet formation by megakaryocytes, a process in which the P2Y13 receptor is involved. whiterose.ac.uk

Consideration of P2X1 Receptor Activity

Cangrelor is an analog of adenosine (B11128) triphosphate (ATP). mdpi.comnih.gov ATP itself is a known agonist of the P2X1 receptor, a ligand-gated ion channel on platelets that mediates calcium influx, leading to platelet shape change and amplifying activation signals from other agonists. mdpi.com However, Cangrelor was specifically developed to have a high affinity for the P2Y12 receptor, distinguishing it from its parent compound. mdpi.com While the P2X1 receptor is involved in platelet activation, its stimulation alone does not initiate platelet aggregation, and it has not been a primary target for antiplatelet therapies. mdpi.com Some research has suggested that Cangrelor may have antithrombotic properties beyond its direct P2Y12 antagonism, possibly through a P2Y12-independent increase in cyclic adenosine monophosphate (cAMP) levels, but its primary and clinically relevant mechanism of action remains the potent and selective blockade of the P2Y12 receptor. mdpi.comnih.gov

Protein Binding and Its Mechanistic Implications

Cangrelor(4-), an adenosine triphosphate analogue, is a direct-acting, intravenous P2Y12 platelet inhibitor. nih.govresearchgate.net Its high degree of protein binding, approximately 97-98%, is a significant feature of its pharmacokinetic profile. researchgate.netpensoft.net This extensive binding is primarily attributed to its interaction with the most abundant plasma protein, human serum albumin (HSA). nih.govnih.gov This interaction has noteworthy mechanistic implications for the antiplatelet activity of the compound. nih.gov

Research has demonstrated that cangrelor binds to human serum albumin (HSA) with a moderate affinity. nih.govfrontiersin.orgnih.gov This interaction is crucial as, according to the free drug theory, only the unbound fraction of a drug is able to cross cell membranes and exert its pharmacological effect. nih.gov The binding of cangrelor to HSA is a dynamic and reversible process, primarily driven by hydrophobic forces. nih.govfrontiersin.orgnih.gov

Studies utilizing methods such as fluorescence spectroscopy, surface plasmon resonance (SPR), and molecular modeling have provided detailed insights into this interaction. nih.govfrontiersin.orgnih.gov SPR analysis has been used to determine the kinetic parameters of the cangrelor-HSA binding. nih.govfrontiersin.org

Table 1: Kinetic and Equilibrium Constants for Cangrelor-HSA Binding

| Parameter | Value |

|---|---|

| Association Rate Constant (ka) | 2.82 ± 1.40 × 10³ M⁻¹s⁻¹ |

| Dissociation Rate Constant (kd) | 5.73 ± 3.23 × 10⁻² s⁻¹ |

| Equilibrium Association Constant (KA) | 6.12 ± 4.68 × 10⁴ M⁻¹ |

| Equilibrium Dissociation Constant (KD) | 2.37 ± 1.55 × 10⁻⁵ M |

Data derived from surface plasmon resonance analysis. nih.govfrontiersin.org

Thermodynamic analysis further elucidates the nature of the binding forces. The positive changes in both enthalpy (ΔHθ) and entropy (ΔSθ) confirm that hydrophobic interactions are the main drivers for the formation of the cangrelor-HSA complex. nih.gov The negative Gibbs free energy change (ΔGθ) indicates that the binding reaction is a spontaneous process. nih.gov

Table 2: Thermodynamic Parameters for the Interaction of Cangrelor with HSA

| Parameter | Value | Implication |

|---|---|---|

| Enthalpy Change (ΔHθ) | > 0 | Indicates hydrophobic interactions are dominant. |

| Entropy Change (ΔSθ) | > 0 | Suggests an increase in disorder, typical for hydrophobic binding. |

| Gibbs Free Energy Change (ΔGθ) | < 0 | The binding process is spontaneous. |

Data determined at temperatures of 292, 302, and 312 K. nih.gov

Molecular docking studies have successfully identified the specific binding location of cangrelor on the albumin molecule. nih.gov These computational experiments, along with spectroscopic results, confirm that cangrelor predominantly binds to Sudlow site I, which is located in subdomain IIA of HSA. nih.govresearchgate.net

The binding of cangrelor to HSA has a direct and measurable impact on its primary pharmacological function: the inhibition of platelet activation. nih.gov In the absence of HSA, cangrelor demonstrates a more potent antiplatelet effect. researchgate.netnih.gov Studies on isolated platelets have shown that the presence of 4% HSA significantly reduces the inhibitory effect of cangrelor on ADP-induced platelet activation. nih.gov

Table 3: Effect of Human Serum Albumin (HSA) on the Antiplatelet Activity of Cangrelor

| Condition | Inhibition of ADP-Induced Platelet Activation |

|---|---|

| Isolated Platelets without HSA | 97% |

| Isolated Platelets with 4% HSA | 74% |

Results from in vitro studies using 17 nM cangrelor. researchgate.netnih.gov

This reduction in activity underscores the mechanistic implication of protein binding: the sequestration of cangrelor by HSA reduces the concentration of the free, active drug available to bind to the P2Y12 receptors on platelets. nih.gov Despite this, the binding is of moderate affinity, which still allows for a sufficient unbound fraction to achieve potent antiplatelet effects in a clinical setting. nih.govnih.gov It is also noteworthy that cangrelor does not share the same binding site on HSA with some other antiplatelet agents, such as the adenosine receptor agonist PSB 0777, which binds to Sudlow site II. nih.gov This suggests that competitive displacement from albumin binding sites may not be a concern when used in combination with drugs that bind to different sites. nih.govfrontiersin.orgnih.gov

Cellular and Subcellular Signaling Pathways Modulated by Cangrelor

Impact on Platelet Aggregation and Activation

Cangrelor's primary therapeutic effect is the immediate and profound inhibition of platelet function. nih.gov By selectively targeting the P2Y12 receptor, it effectively disrupts the amplification of platelet activation signals, leading to a significant reduction in both aggregation and the release of prothrombotic substances from platelet granules. drugbank.comnih.gov

Cangrelor (B105443) functions as a competitive and reversible antagonist at the P2Y12 receptor, directly preventing the binding of its natural agonist, ADP. nih.govnih.gov The P2Y12 receptor is central to amplifying the platelet aggregation response initiated by various agonists. nih.govnih.gov By blocking this receptor, cangrelor achieves a near-complete inhibition of ADP-induced platelet aggregation. nih.gov This rapid and potent inhibitory effect is a hallmark of the compound. youtube.com

Studies have demonstrated that even subtherapeutic concentrations of cangrelor can significantly enhance the inhibition of ADP-induced platelet aggregation in platelets already treated with other antiplatelet agents like clopidogrel (B1663587). nih.gov In one in-vitro study, the addition of 0.25 μmol/L of cangrelor resulted in a substantial decrease in both peak and late-stage aggregation. nih.gov

| ADP Concentration | Aggregation Type | Observed Reduction with Cangrelor | Source |

|---|---|---|---|

| 5 μmol/l | Peak Aggregation | 75% decrease | nih.gov |

| 20 μmol/l | Peak Aggregation | 85% decrease | nih.gov |

| 5 and 20 μmol/l | Late Aggregation | Almost completely diminished | nih.gov |

The activation of the P2Y12 receptor by ADP is a critical step that potentiates the secretion of platelet granules. drugbank.com These granules contain various pro-thrombotic and inflammatory molecules, including ADP itself (from dense granules) and proteins like P-selectin and CD40 ligand (CD40L) (from alpha granules), which further amplify the thrombotic process. nih.gov

By blocking the P2Y12 receptor, cangrelor effectively suppresses this secretion cascade. nih.gov Research has shown that P2Y12 inhibition significantly reduces the surface expression of P-selectin (CD62P), a marker of alpha-granule release. westminster.ac.uk In one study, cangrelor at a concentration of 10 µM markedly reduced P-selectin expression on platelets that were synergistically activated by ADP and arginine vasopressin (AVP). westminster.ac.uk Similarly, related P2Y12 inhibitors have been shown to lower the expression of platelet inflammatory markers such as CD40L and P-selectin. nih.gov

Downstream Signaling Cascade Alterations

The binding of ADP to the P2Y12 receptor initiates signaling through a Gαi protein, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the activation of pathways such as PI3K/Akt. drugbank.comnih.gov Cangrelor's blockade of the P2Y12 receptor prevents these downstream events, thereby modulating key signaling proteins involved in platelet function.

The phosphorylation state of the Vasodilator-Stimulated Phosphoprotein (VASP) is a specific downstream indicator of P2Y12 receptor activity. nih.gov VASP is phosphorylated by protein kinase A (PKA), which is activated by cAMP. When ADP binds to the P2Y12 receptor, the associated Gαi protein inhibits adenylyl cyclase, leading to lower cAMP levels and consequently, less VASP phosphorylation (dephosphorylation). nih.gov

Cangrelor, by blocking the P2Y12 receptor, prevents this ADP-mediated inhibition of adenylyl cyclase. drugbank.com This action maintains intracellular cAMP levels, thereby sustaining VASP in its phosphorylated state. The flow-cytometric analysis of VASP phosphorylation is a reliable method to quantify the pharmacodynamic effect of P2Y12 inhibitors like cangrelor. nih.govnih.gov Studies comparing this assay with traditional light-transmission aggregometry show a high correlation in detecting the concentration-dependent inhibition of the P2Y12 receptor by cangrelor. nih.govthieme-connect.com Interestingly, some research indicates that cangrelor itself does not actively stimulate VASP phosphorylation but rather prevents its dephosphorylation by blocking the ADP signal. researchgate.net

| Assay Method | Condition | IC50 Value (mean ± SD) | Source |

|---|---|---|---|

| Light-Transmission Aggregometry | Against 1.25 µM ADP | 5.8 ± 3.4 nM | thieme-connect.com |

| Against 2.5 µM ADP | 23.1 ± 4.0 nM | thieme-connect.com | |

| Against 5 µM ADP | 98 ± 25 nM | thieme-connect.com | |

| VASP-Phosphorylation Assay | Against 10 µM ADP | 25.5 ± 7.7 nM | nih.govthieme-connect.com |

Platelet activation involves a complex interplay of signaling pathways, with intracellular calcium mobilization being a key event typically driven by Gαq-coupled receptors, such as the P2Y1 receptor. nih.govuniupo.it The P2Y12 receptor, being Gαi-coupled, is not the primary initiator of calcium release from internal stores. drugbank.comnih.gov

The P2Y12 receptor is a critical upstream activator of the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway, which is essential for reinforcing and consolidating platelet aggregation and thrombus formation. nih.govnih.gov Activation of P2Y12 by ADP amplifies the PI3K pathway, contributing to the "outside-in" signaling that stabilizes platelet adhesion and aggregation. nih.govnih.gov By inhibiting the P2Y12 receptor, cangrelor prevents this amplification, thus downregulating PI3K and Akt activity. nih.gov

Furthermore, the activation of the small GTPase Rap1b, a key regulator of integrin activation in platelets, is highly dependent on Gαi signaling initiated by the P2Y12 receptor. nih.gov Studies have demonstrated that blockade of the P2Y12 receptor completely prevents the activation of Rap1b induced by various agonists. nih.gov This demonstrates that the Gαi-dependent pathway, which cangrelor inhibits, is necessary for Rap1b activation in human platelets. nih.gov

Mechanisms Beyond Direct Antiplatelet Effects

While the primary therapeutic action of cangrelor is the potent and reversible inhibition of the platelet P2Y12 receptor, emerging evidence from experimental research suggests that its effects may extend beyond direct antiplatelet activity. These non-platelet-centric mechanisms, particularly in the realms of cardioprotection and microcirculatory function, are areas of active investigation.

Cardioprotective Signaling in Experimental Models

Preclinical studies in various animal models have demonstrated a direct cardioprotective effect of cangrelor, independent of its role in preventing thrombus formation. This effect is characterized by a significant reduction in myocardial infarct size following ischemia-reperfusion injury.

In experimental models using rabbits and primates, the administration of cangrelor at the time of reperfusion was found to reduce infarct size by up to 50%. nih.gov This protective mechanism is thought to be analogous to ischemic post-conditioning, a phenomenon where brief, intermittent cycles of ischemia and reperfusion applied at the onset of reperfusion can protect the heart from injury. nih.govresearchgate.net The timing of cangrelor administration appears to be critical, as its protective effects were diminished if the infusion was delayed after revascularization. researchgate.net

Further investigations in murine models have provided deeper insights into the signaling pathways potentially involved. One key finding is that the cardioprotective effect of cangrelor is reliant on the presence of blood components, as the benefit was observed in in-vivo (live animal) models but not in ex-vivo (isolated heart) preparations that were not perfused with blood. nih.gov This suggests that cangrelor's interaction with blood cells, likely platelets, is crucial for initiating these protective signals. Research has pointed towards the involvement of sphingosine (B13886) phosphorylation in mediating this cardioprotective effect. researchgate.net

| Animal Model | Key Finding | Proposed Mechanism | Reference |

|---|---|---|---|

| Rabbit | Reduced infarct size by up to 50%. | Resembles ischemic post-conditioning. | nih.govresearchgate.net |

| Primate | Significant reduction in infarct size. | Mechanism similar to post-conditioning. | nih.gov |

| Mouse (in-vivo) | Significant reduction in infarct size, equivalent to ischemic preconditioning. | Dependent on the presence of blood; involves platelets and sphingosine phosphorylation. | researchgate.netnih.gov |

| Mouse (ex-vivo) | No significant cardioprotection observed. | Highlights the necessity of blood components for the protective effect. | nih.gov |

| Diabetic Rat (Goto-Kakizaki) | Significant attenuation of infarct size compared to vehicle. | Demonstrates cardioprotection in a diabetic model. | nih.gov |

Potential Effects on Microcirculation

The impact of cangrelor on the coronary microcirculation—the network of small arteries and capillaries crucial for myocardial perfusion—is a subject of considerable interest and ongoing research. Preclinical evidence has suggested a potential benefit, but this has not been consistently replicated in clinical studies.

The rationale for a potential benefit stems from the understanding that effective and immediate platelet inhibition could prevent the formation of microthrombi and reduce platelet-mediated inflammation and endothelial dysfunction within the microvasculature following an ischemic event and subsequent reperfusion. The cardioprotective effects seen in animal models, such as infarct size reduction, are inherently linked to improved microvascular function. researchgate.net

However, clinical trials in patients with acute coronary syndromes undergoing percutaneous coronary intervention (PCI) have yielded mixed results. Several studies have utilized the Index of Microcirculatory Resistance (IMR), a direct measure of coronary microvascular function, to assess the effects of cangrelor. In a randomized controlled trial comparing intravenous cangrelor to oral ticagrelor (B1683153) in patients with ST-elevation myocardial infarction (STEMI), although cangrelor achieved more potent P2Y12 inhibition at the time of the procedure, it did not result in a significant difference in IMR or final infarct size. viamedica.pl

Similarly, another recent clinical trial (the PITRI trial) found that adding cangrelor to a regimen of oral ticagrelor in STEMI patients did not reduce acute myocardial infarct size or prevent microvascular obstruction compared to placebo, despite achieving faster and more profound platelet inhibition during PCI. nih.govnih.gov These clinical findings stand in contrast to the benefits observed in preclinical settings.

| Study/Trial | Patient Population | Key Finding Regarding Microcirculation/Infarct Size | Reference |

|---|---|---|---|

| Cangrelor vs. Ticagrelor in PPCI | STEMI patients undergoing primary PCI. | No significant difference in Index of Microcirculatory Resistance (IMR) or final infarct size between cangrelor and ticagrelor groups. | viamedica.pl |

| PITRI Trial | STEMI patients undergoing primary PCI, pretreated with ticagrelor. | Cangrelor did not reduce acute myocardial infarct size or prevent microvascular obstruction compared to placebo. | nih.govnih.gov |

| CANTIC Study | STEMI patients undergoing primary PCI. | Focused on platelet inhibition; showed cangrelor plus crushed ticagrelor was more effective than crushed ticagrelor alone at achieving rapid inhibition, but was not powered for clinical microvascular outcomes. |

Preclinical Mechanistic Studies and Experimental Models of Cangrelor

In Vitro Assays for Platelet Function Analysis

A range of in vitro assays have been employed to elucidate the specific effects of cangrelor (B105443) on platelet function. These methods allow for a controlled investigation of its interaction with platelets and its impact on the signaling pathways that lead to thrombosis.

Light Transmission Aggregometry (LTA) and Multiple Electrode Aggregometry (MEA), a form of impedance aggregometry, are standard methods for assessing platelet function. Studies have consistently shown that cangrelor is a potent inhibitor of ADP-induced platelet aggregation.

In one study, the in vitro addition of a subtherapeutic concentration of cangrelor (0.25 μmol/l) to platelet-rich plasma (PRP) from patients pretreated with clopidogrel (B1663587) and aspirin (B1665792) resulted in a significant reduction in ADP-induced platelet aggregation. researchgate.net Specifically, peak aggregation decreased by 75% with 5 μmol/l ADP and 85% with 20 μmol/l ADP. researchgate.net Late aggregation was almost completely abolished, and the interindividual variability in platelet aggregation was markedly reduced. researchgate.net

Another investigation involving resuscitated patients with acute coronary syndrome demonstrated that intravenous cangrelor treatment led to significantly stronger P2Y12 inhibition compared to oral P2Y12 inhibitors on day 1 of treatment, as measured by LTA. ashpublications.org The area under the curve (AUC) for ADP-induced aggregation was substantially lower in the cangrelor group. ashpublications.org

| Assay | Cangrelor Effect | Key Findings |

| Light Transmission Aggregometry (LTA) | Potent inhibition of ADP-induced aggregation | - 75-85% reduction in peak aggregation with 0.25 μmol/l cangrelor in vitro. researchgate.net- Almost complete elimination of late aggregation. researchgate.net- Significantly lower aggregation (AUC) vs. oral P2Y12 inhibitors in patients. ashpublications.org |

| Impedance Aggregometry (MEA) | Rapid and pronounced platelet inhibition | - Bolus infusions effectively decreased ADP-induced platelet aggregation from a median baseline of 68 U to a nadir of 9 U. |

Flow cytometry allows for the quantification of specific markers of platelet activation on the platelet surface. P-selectin (also known as CD62P) is a protein stored in platelet α-granules that translocates to the cell surface upon activation. Its expression is a sensitive marker of platelet degranulation.

In vitro studies using flow cytometry have demonstrated cangrelor's ability to inhibit P-selectin expression. One study investigating the interaction of cangrelor with human serum albumin (HSA) used flow cytometry to measure ADP-induced P-selectin expression. nih.gov In suspensions of isolated platelets containing 4% HSA, 17 nM of cangrelor inhibited ADP-induced platelet activation by 74%. nih.gov This highlights the direct inhibitory effect of cangrelor on platelet activation, even in the presence of plasma proteins. nih.gov

| Assay | Marker | Cangrelor Effect | Research Finding |

| Flow Cytometry | P-selectin (CD62P) | Inhibition of expression | 17 nM cangrelor inhibited ADP-induced P-selectin expression by 74% in platelet suspensions containing HSA. nih.gov |

Radioligand binding assays are used to directly measure the interaction of a drug with its receptor. By using a radiolabeled ligand, such as ³³P-2MeSADP (a stable ADP analog), these assays can quantify the number of available P2Y12 receptors and determine the receptor occupancy of an antagonist like cangrelor.

In vitro studies have confirmed that cangrelor directly and potently binds to the P2Y12 receptor, preventing the binding of other ligands. A study using a ³³P-2MeSADP binding assay showed that cangrelor alone achieved a P2Y12 receptor blockade of 93.6%. researchgate.netnih.gov This high level of receptor occupancy explains the negative pharmacodynamic interaction observed when thienopyridines (like clopidogrel and prasugrel) are administered during a cangrelor infusion. researchgate.netnih.gov The study demonstrated that in the presence of cangrelor, the ability of the active metabolites of clopidogrel and prasugrel (B1678051) to bind to the P2Y12 receptor was strongly inhibited. researchgate.netnih.gov

| Assay | Ligand | Cangrelor Effect | Key Findings |

| Radioligand Binding Assay | ³³P-2MeSADP | High receptor occupancy | - Cangrelor alone achieves 93.6% P2Y12 receptor blockade. researchgate.netnih.gov- Cangrelor strongly inhibits the binding of active metabolites of clopidogrel and prasugrel to the P2Y12 receptor. researchgate.netnih.gov |

Platelet activation is regulated by intracellular signaling molecules, including cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and second messengers such as calcium (Ca²+). The P2Y12 receptor is coupled to the inhibitory G-protein (Gi), and its activation by ADP leads to a decrease in intracellular cAMP levels, which promotes platelet aggregation.

Interestingly, some studies suggest that cangrelor's antiplatelet effect may extend beyond simple P2Y12 receptor antagonism. Research has indicated that cangrelor can inhibit platelet aggregation through a Gi-independent increase in cAMP levels. One study found that the same concentrations of cangrelor that inhibited aggregation also produced a significant increase in platelet cAMP. This suggests that cangrelor might interact with an unidentified platelet receptor that stimulates cAMP production, providing an additional mechanism for its inhibitory action.

The P2Y12 signaling pathway also influences Ca²+ mobilization, a critical step in platelet shape change and activation. While cangrelor's primary action is blocking the ADP-P2Y12 axis, this blockade inherently prevents the downstream signaling events that lead to a sustained increase in intracellular Ca²+ concentration.

| Signaling Molecule | Cangrelor Effect | Mechanism |

| Cyclic AMP (cAMP) | Increased levels | May involve a Gi-independent pathway, potentially through an unidentified Gs-coupled receptor, in addition to P2Y12 antagonism. |

| Intracellular Calcium (Ca²+) | Attenuation of mobilization | By blocking the P2Y12 receptor, cangrelor prevents the full and sustained influx of Ca²+ that is necessary for complete platelet activation. |

In Vivo Models of Thrombosis and Ischemia

In vivo models are essential for evaluating the antithrombotic efficacy of a compound in a complex physiological system that includes blood flow, vascular injury, and the coagulation cascade.

The ferric chloride (FeCl₃)-induced arterial thrombosis model is a widely used method to study thrombus formation in vivo. The topical application of FeCl₃ to an artery causes oxidative damage to the endothelium, initiating a process of platelet adhesion, activation, and aggregation that mimics pathological thrombosis. This model is sensitive to both antiplatelet and anticoagulant drugs.

Studies have utilized this model to assess the antithrombotic effects of cangrelor. One investigation found that the adenosine receptor agonist HE-NECA enhanced the antithrombotic properties of cangrelor in a ferric chloride-induced thrombosis model in mice. Another study using the FeCl₃ model in the carotid artery showed that cangrelor inhibited thrombus formation in wild-type mice, an effect that was absent in P2Y12-deficient mice, confirming the drug's primary target. researchgate.net These findings demonstrate cangrelor's efficacy in preventing occlusive thrombus formation in a live animal model of arterial injury. researchgate.net

Cyclic Flow Reduction (CFR) Models in Vascular Beds

Cangrelor has been evaluated in various preclinical models of arterial thrombosis that induce cyclic flow reductions (CFRs), often referred to as the Folts model. These models simulate the conditions of unstable angina and developing coronary thrombus by creating severe stenosis and endothelial injury in a coronary or femoral artery, which leads to the formation of platelet-rich thrombi that cyclically form and dislodge.

In a canine model of thrombosis, the administration of cangrelor (formerly AR-C69931MX) following thrombus formation in dogs treated with tissue-type plasminogen activator and heparin led to significant improvements in regional blood flow. oup.comoup.com The study observed that cangrelor reduced the incidence of reocclusion and diminished cyclic flow variations compared to placebo. oup.comoup.com Another study in a dog CFR model noted that reversible P2Y12 antagonists like cangrelor showed trends towards a greater separation between their antithrombotic effects and increases in bleeding time when compared to the irreversible thienopyridine, clopidogrel. oup.comoup.com

A study utilizing the Folts model of arterial thrombosis in cynomolgus monkeys was conducted to assess the antithrombotic effects of cangrelor alone and in combination with a protease-activated receptor (PAR)-1 antagonist. ahajournals.orgresearchgate.net This model was chosen because the distribution of thrombin receptors on the platelets of cynomolgus monkeys is similar to that in humans. ahajournals.org The doses of cangrelor were selected to achieve a 40% to 60% inhibition of ex vivo platelet aggregation induced by ADP, mimicking the effect of a standard maintenance dose of clopidogrel. ahajournals.org The findings from these models are crucial for understanding the antithrombotic potential of cangrelor in preventing platelet-mediated vascular occlusion. rsc.org

Table 1: Research Findings in Cyclic Flow Reduction (CFR) Models

| Model/Species | Intervention | Key Findings | Reference |

|---|---|---|---|

| Canine Thrombosis Model | Cangrelor (AR-C69931MX) after t-PA and heparin | Reduced reocclusion and cyclic flow variations; improved myocardial tissue flow. | oup.comoup.com |

| Canine Cyclic Flow Reduction Model | Cangrelor vs. Clopidogrel | Showed a trend towards a better therapeutic window (antithrombotic effect vs. bleeding time). | oup.comoup.com |

| Folts Model in Cynomolgus Monkeys | Cangrelor alone and in combination | Doses were titrated to achieve 40-60% inhibition of ADP-induced platelet aggregation. | ahajournals.org |

Experimental Ischemia/Reperfusion Injury Models for Cardioprotection

Cangrelor has demonstrated significant cardioprotective effects in various experimental models of myocardial ischemia/reperfusion (I/R) injury. These studies are critical for understanding the drug's potential to reduce myocardial damage following events like a heart attack.

In a rabbit heart model of I/R injury, cangrelor administration just before reperfusion reduced the myocardial infarct size in a dose-dependent manner. nih.gov The infarct size was decreased from 38% of the ischemic zone in control animals to 19% in those treated with cangrelor, an effect comparable to ischemic postconditioning. nih.gov However, the protective benefit was lost if the cangrelor infusion was started 10 minutes after revascularization. nih.gov Similar cardioprotective effects were observed in two other experimental animal studies, where cangrelor reduced infarct size by up to 50% in both rabbit and primate models, with a mechanism that appears to resemble post-conditioning. nih.gov

In an open-chest rat model involving 30 minutes of coronary occlusion followed by 2 hours of reperfusion, cangrelor also significantly reduced infarct size. ahajournals.org When administered 10 minutes before reperfusion, cangrelor decreased the infarction from 45.3% of the risk zone in control hearts to 25.0%. ahajournals.org Interestingly, combining cangrelor with ischemic preconditioning did not offer additional protection, suggesting they may act through a similar protective mechanism. ahajournals.org However, when cangrelor was combined with other cardioprotective strategies like mild hypothermia or the sodium-hydrogen exchange blocker cariporide, the reduction in infarct size was additive, suggesting that combining interventions with different mechanisms could provide enhanced protection against I/R injury. ahajournals.org

Table 2: Research Findings in Experimental Ischemia/Reperfusion Injury Models

| Model/Species | Experimental Setup | Key Findings | Reference |

|---|---|---|---|

| Rabbit Heart Model | Ischemia/Reperfusion Injury | Reduced infarct size from 38% to 19% of the ischemic zone in a dose-dependent manner. | nih.gov |

| Rabbit & Primate Models | Ischemia/Reperfusion Injury | Reduced infarct size by up to 50% through a mechanism similar to post-conditioning. | nih.gov |

| Open-Chest Rat Model | 30-min coronary occlusion / 2-h reperfusion | Decreased infarction from 45.3% to 25.0% of the risk zone. | ahajournals.org |

| Open-Chest Rat Model | Combination Therapy | No additional protection when combined with ischemic preconditioning. Additive protection when combined with hypothermia or cariporide. | ahajournals.org |

Studies in Genetically Modified Models (e.g., P2Y12 Deficient Mice)

Studies using genetically modified animal models, particularly mice deficient in the P2Y12 receptor (P2ry12-/-), have been instrumental in confirming the specificity of cangrelor's mechanism of action. These models provide a definitive platform to demonstrate that the effects of cangrelor are mediated directly through the P2Y12 receptor.

A key finding from these studies is that the antiplatelet effect of cangrelor is completely absent in mice lacking the P2Y12 receptor, which confirms that P2Y12 is its sole target for inhibiting platelet aggregation. nih.gov This is a critical distinction from other agents that might have off-target effects.

Further research has explored the role of platelet P2Y12 receptors in other physiological processes, such as inflammation and pain. In a study using a model of chronic inflammatory pain induced by Complete Freund's Adjuvant (CFA), cangrelor was shown to reverse hyperalgesia (increased sensitivity to pain) in wild-type mice. rsc.org In contrast, cangrelor had no effect on hyperalgesia in P2ry12-/- mice. rsc.org This demonstrates that the analgesic effect of cangrelor in this inflammatory model is dependent on its action on the P2Y12 receptor. rsc.org Furthermore, the study showed that depleting platelets alleviated hyperalgesia in wild-type mice but not in the P2ry12-/- mice, indicating that it is specifically the platelet P2Y12 receptor that contributes to these effects in the chronic inflammation phase. rsc.org

Table 3: Research Findings in P2Y12 Deficient Mouse Models

| Model | Intervention | Finding in Wild-Type Mice | Finding in P2Y12-/- Mice | Reference |

|---|---|---|---|---|

| Platelet Aggregation Model | Cangrelor | Potent antiplatelet effect observed. | No antiplatelet effect observed. | nih.gov |

| Chronic Inflammatory Pain Model (CFA-induced) | Cangrelor | Reversed hyperalgesia. | No effect on hyperalgesia. | rsc.org |

| Chronic Inflammatory Pain Model (CFA-induced) | Platelet Depletion | Alleviated hyperalgesia. | No effect on hyperalgesia. | rsc.org |

Comparative Pharmacological Analyses of P2y12 Receptor Antagonists with Cangrelor

Competitive Interactions with Thienopyridines (Clopidogrel, Prasugrel)

Cangrelor (B105443), as a direct-acting and reversible antagonist of the P2Y12 receptor, engages in competitive binding with the active metabolites of thienopyridines like clopidogrel (B1663587) and prasugrel (B1678051). This competition has significant implications for the establishment of irreversible platelet inhibition by these agents.

Cangrelor functions as an adenosine (B11128) triphosphate (ATP) analog that directly and reversibly occupies the P2Y12 receptor's ADP binding site droracle.ainih.govresearchgate.net. Thienopyridines, such as clopidogrel and prasugrel, are prodrugs that require metabolic conversion into their respective active metabolites (AM) to exert an antiplatelet effect whiterose.ac.ukviamedica.pl. These active metabolites then bind irreversibly to the P2Y12 receptor.

When cangrelor is present in the bloodstream, its high receptor occupancy physically prevents the active metabolites of clopidogrel and prasugrel from accessing the P2Y12 receptor droracle.ainih.govresearchgate.netnih.gov. In vitro studies have demonstrated this inhibitory effect directly at the receptor level. One study using a radioligand binding assay found that while cangrelor, clopidogrel AM, and prasugrel AM individually achieved strong P2Y12 receptor blockade (93.6%, 93.0%, and 97.9%, respectively), the presence of cangrelor drastically reduced the binding of the thienopyridine metabolites whiterose.ac.uknih.gov. When a thienopyridine AM was introduced in the presence of cangrelor, the resulting receptor blockade by the AM was minimal—only 7% for clopidogrel AM and 3.2% for prasugrel AM whiterose.ac.uknih.gov.

Conversely, the thienopyridine active metabolites showed a limited capacity to displace cangrelor from the P2Y12 receptor. In co-incubation experiments, the P2Y12 receptor blockade achieved by clopidogrel AM (3µmol/L) was only 11.7% in the presence of cangrelor (1000 nmol/L), while prasugrel AM (3µmol/L) achieved a 34.1% blockade under the same conditions whiterose.ac.uknih.gov. This confirms that cangrelor is a potent competitive inhibitor that effectively blocks the irreversible binding of thienopyridine metabolites.

Table 1: Impact of Cangrelor on Thienopyridine Active Metabolite (AM) Binding to P2Y12 Receptor

| P2Y12 Antagonist | Receptor Blockade (Alone) | Receptor Blockade by AM (in presence of Cangrelor) | Receptor Blockade by AM (co-incubated with Cangrelor 1000 nmol/L) |

|---|---|---|---|

| Cangrelor | 93.6% | N/A | N/A |

| Clopidogrel AM | 93.0% | 7.0% | 11.7% |

| Prasugrel AM | 97.9% | 3.2% | 34.1% |

The competitive interaction at the receptor level leads to a significant negative pharmacodynamic drug-drug interaction nih.govwhiterose.ac.uk. The active metabolites of thienopyridines have very short plasma half-lives, typically around 30 minutes whiterose.ac.ukjacc.org. Their lasting antiplatelet effect is entirely dependent on their ability to bind irreversibly to the P2Y12 receptor during this brief window of availability.

If a thienopyridine is administered during a cangrelor infusion, cangrelor's presence on the receptor prevents the active metabolite from binding jacc.orgtctmd.com. By the time the cangrelor infusion is stopped and the receptors become available, the transient active metabolite has been largely cleared from the circulation jacc.org. This results in a failure to establish the intended irreversible platelet inhibition, creating a potential gap in antiplatelet effect and leaving the patient at risk for thrombotic events whiterose.ac.uknih.govtctmd.com. Pharmacodynamic studies confirm this, showing that administering clopidogrel during a cangrelor infusion blunts its antiplatelet effect compared to administering it after the infusion has stopped researchgate.netwhiterose.ac.uk. This necessitates careful timing of administration when transitioning from cangrelor to a thienopyridine to avoid a period of inadequate platelet inhibition nih.govnih.gov.

Combinatorial Approaches with Other Antiplatelet Agents

The exploration of combinatorial therapy involving cangrelor and other antiplatelet agents aims to enhance the inhibition of platelet function and improve antithrombotic efficacy. Research has particularly focused on the synergistic potential of combining P2Y12 receptor antagonism with the activation of adenosine receptors, which represents a novel therapeutic strategy.

Combined Effects on Platelet Function and Thrombus Formation

The enhanced antiplatelet effect observed with the combination of cangrelor and adenosine receptor agonists translates to a greater inhibition of key markers of platelet activation and a reduction in thrombus formation.

The simultaneous administration of an AR agonist with a P2Y12 inhibitor has been shown to intensify the inhibitory effect on platelet aggregation. nih.govwearecellix.com When combined with HE-NECA, a median increase in the inhibition rate of 38% was observed for cangrelor compared to its activity alone. nih.govsemanticscholar.org This potentiation of antiplatelet activity is a key finding in the investigation of dual antiplatelet strategies. nih.govfrontiersin.org

In addition to inhibiting aggregation, the combination of cangrelor with AR agonists has demonstrated more pronounced effects on other markers of platelet activation. For instance, the combinations of cangrelor with HE-NECA and another AR agonist, NECA, showed a greater reduction in P-selectin expression compared to the individual agents. mdpi.com

Studies on in vitro thrombus formation under flow conditions have provided further evidence for the synergistic effects of this combination. The co-administration of HE-NECA and cangrelor led to a decrease in the area of large thrombi (greater than 2000 µm²) and a reduction in the fibrinogen content within the thrombi. nih.govwearecellix.comsemanticscholar.orgnih.gov This suggests that the combination therapy may lead to the formation of less stable thrombi. nih.govnih.gov

The table below presents a summary of the observed effects of combining cangrelor with the adenosine receptor agonist HE-NECA on platelet function and thrombus formation.

| Parameter | Observation with Cangrelor + HE-NECA Combination |

| Platelet Aggregation | Intensified inhibitory effect on platelet aggregation. nih.govwearecellix.com |

| P-selectin Expression | More pronounced reduction in P-selectin expression. mdpi.com |

| cAMP Formation | Further increased cAMP formation in both resting and activated platelets. mdpi.com |

| Thrombus Size | Decreased area of individual thrombi larger than 2000 µm². wearecellix.comsemanticscholar.org |

| Fibrinogen in Thrombi | Decreased fibrinogen density in individual thrombi. nih.govwearecellix.com |

These findings underscore the potential of combining cangrelor with adenosine receptor agonists as a dual antiplatelet therapy to achieve a more comprehensive inhibition of platelet-mediated thrombosis. pan.pl

Structural Basis of Cangrelor S Activity and Analog Design

Adenosine (B11128) Triphosphate (ATP) Analog Chemistry and P2Y12 Affinity

Cangrelor (B105443) is a synthetic, non-thienopyridine molecule designed as a structural analog of adenosine triphosphate (ATP). nih.govpatsnap.comyoutube.comjohnsonfrancis.org Its chemical architecture mimics that of the natural P2Y12 receptor agonist, adenosine diphosphate (B83284) (ADP), which allows it to competitively bind to the receptor. patsnap.comdrugbank.com The core of cangrelor is an adenosine moiety, but with critical modifications that transform it from an agonist (like ATP or ADP) into a highly specific and potent antagonist of the P2Y12 receptor. nih.govnih.gov Unlike its parent compound, cangrelor exhibits a high affinity for the P2Y12 receptor, enabling it to effectively block the binding of ADP and thereby inhibit platelet activation and aggregation. nih.govnih.gov The design as an ATP analog is fundamental to its mechanism, allowing it to directly target the receptor's ligand-binding site. plos.org

Structure-Activity Relationships (SAR) in P2Y12 Antagonism

Cangrelor's molecular structure is engineered to confer two key properties: direct action and reversible binding. patsnap.comwhiterose.ac.uk Unlike thienopyridine prodrugs such as clopidogrel (B1663587) and prasugrel (B1678051), cangrelor is an active drug that does not require metabolic conversion to exert its effect. patsnap.comnih.gov This direct-acting nature is a result of it being a stable ATP analog that can bind directly to the P2Y12 receptor, leading to a rapid onset of platelet inhibition within minutes of administration. nih.govpatsnap.comyoutube.com

The binding is also inherently reversible. drugbank.comnih.gov Cangrelor forms non-covalent bonds with the P2Y12 receptor, in contrast to the irreversible covalent bonds formed by the active metabolites of thienopyridines. icrjournal.com This reversible interaction means that as the concentration of cangrelor in the plasma decreases, it dissociates from the receptor, allowing platelet function to be rapidly restored, typically within an hour of discontinuing the infusion. patsnap.comyoutube.com This rapid offset is a defining characteristic derived directly from its chemical structure and non-covalent binding mode.

The specific chemical structure of cangrelor is N6-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thiol]-5′-adenylic acid, with further modifications to the triphosphate chain. nih.govnih.gov According to its PubChem entry, it is a nucleoside triphosphate analogue that is 5'-O-[({dichloro(phosphono)methylphosphoryl}oxy)(hydroxy)phosphoryl]adenosine carrying additional 2-(methylsulfanyl)ethyl and (3,3,3-trifluoropropyl)sulfanyl substituents at positions N6 and C2, respectively. nih.gov

These modifications are crucial for its antagonist activity and stability. The substitutions on the purine (B94841) ring and the altered triphosphate-like chain enhance its affinity and selectivity for the P2Y12 receptor over other purinergic receptors, such as P2Y1. The modifications also contribute to a longer half-life compared to its natural parent compound, ATP, and prevent it from being easily hydrolyzed by ectonucleotidases, which rapidly degrade ATP and ADP in the bloodstream. nih.gov This chemical stability ensures it can reach and block the P2Y12 receptor effectively.

Comparative Structural Insights with Other P2Y12 Antagonists

The P2Y12 receptor has distinct binding sites that can be targeted by different antagonists. Cangrelor functions as a competitive, orthosteric antagonist, meaning it binds directly to the same site on the P2Y12 receptor as the endogenous agonist, ADP. whiterose.ac.ukicrjournal.comnih.gov By occupying this primary binding pocket, it physically prevents ADP from accessing the receptor and initiating the signaling cascade that leads to platelet activation. This orthosteric binding mechanism has a significant consequence: cangrelor also blocks the binding of the active metabolites of the thienopyridines clopidogrel and prasugrel, which target the same receptor region to form an irreversible covalent bond. whiterose.ac.uknih.govnih.gov In vitro studies have shown that in the presence of cangrelor, the ability of clopidogrel and prasugrel active metabolites to block the P2Y12 receptor is profoundly inhibited. whiterose.ac.uk

In stark contrast, ticagrelor (B1683153), while also a direct and reversible P2Y12 inhibitor, operates through a different mechanism. nih.gov It is an allosteric modulator, binding to a site on the receptor that is distinct from the ADP binding pocket. nih.gov By binding to this allosteric site, ticagrelor induces a conformational change in the receptor that prevents it from activating, even if ADP binds to the orthosteric site. Because ticagrelor and cangrelor bind to different sites, there is no evidence of a direct drug-drug interaction at the receptor level. nih.govnih.govnih.gov This allows ticagrelor to be administered before or during a cangrelor infusion without compromising the binding of either drug. nih.govnih.govtmc.edu

Table 1: In Vitro P2Y12 Receptor Blockade by Different Antagonists This table presents data from an in vitro study assessing the percentage of P2Y12 receptor blockade achieved by individual antagonists and the impact of cangrelor on the binding of thienopyridine active metabolites.

| Antagonist | Concentration | P2Y12 Receptor Blockade (%) |

|---|---|---|

| Cangrelor | - | 93.6% |

| Clopidogrel Active Metabolite | - | 93.0% |

| Prasugrel Active Metabolite | - | 97.9% |

| Clopidogrel AM (in presence of Cangrelor) | 3μmol/L | 7.0% |

| Prasugrel AM (in presence of Cangrelor) | 3μmol/L | 3.2% |

Data sourced from an in vitro study using a 33P-2MeSADP binding assay. whiterose.ac.uk

Table 2: Comparative Platelet Reactivity in STEMI Patients This table shows the difference in platelet reactivity, measured in P2Y12 Reaction Units (PRU), at the time of first coronary balloon inflation in patients receiving either cangrelor or ticagrelor. Lower PRU indicates greater platelet inhibition.

| Treatment Group | Mean PRU (± SD) at First Balloon Inflation |

|---|---|

| Cangrelor | 145.2 (± 50.6) |

| Ticagrelor | 248.3 (± 55.1) |

Data from a randomized controlled trial comparing cangrelor and ticagrelor in patients undergoing primary percutaneous coronary intervention. nih.gov

Design and Evaluation of Novel Purinergic Receptor Ligands

The development and clinical use of cangrelor and other P2Y12 antagonists have provided invaluable insights for the design of new purinergic receptor ligands. The success of cangrelor as a direct-acting, reversible intravenous agent highlights the value of creating drugs with predictable and rapidly titratable effects, particularly for acute care settings. researchgate.net Conversely, the drug-drug interaction with thienopyridines, stemming from its orthosteric binding, underscores a key challenge to overcome in future drug design.

The contrasting allosteric mechanism of ticagrelor offers an alternative blueprint for developing reversible inhibitors that may avoid competitive binding interactions. Future research in this area focuses on several key goals:

Developing orally bioavailable, direct-acting, reversible antagonists that combine the rapid onset of cangrelor with the convenience of oral administration.

Fine-tuning the binding kinetics to control the onset and offset of action, balancing efficacy with bleeding risk.

Exploring allosteric modulation as a strategy to achieve high potency and avoid interactions with orthosteric ligands.

Improving selectivity for the P2Y12 receptor over other P2Y receptors to minimize potential off-target effects.

The evaluation of these novel ligands involves extensive in vitro characterization, including binding assays to determine affinity and mechanism (orthosteric vs. allosteric), functional platelet assays to measure inhibitory potency, and preclinical models to assess antithrombotic activity and bleeding risk. plos.org

Development of Ap4A Analogs as Dual P2Y1/P2Y12 Inhibitors

The initial steps toward what would eventually lead to Cangrelor were rooted in the study of diadenosine 5',5'''-P1,P4-tetraphosphate (Ap4A). Ap4A is a naturally occurring compound stored in platelet dense granules and released upon platelet activation. Early research revealed that Ap4A acts as an inhibitor of ADP-induced platelet aggregation by targeting both of the platelet ADP receptors, P2Y1 and P2Y12. allfordrugs.com The P2Y1 receptor is responsible for initiating platelet aggregation and shape change, while the P2Y12 receptor amplifies and stabilizes this response. The simultaneous inhibition of both receptors presented a synergistic approach to effectively block platelet-mediated thrombosis. allfordrugs.com

However, the therapeutic potential of Ap4A itself was limited by two key factors: a very short plasma half-life and an undesirable agonist activity at the P2X1 receptor, which could lead to unwanted side effects. allfordrugs.com This prompted a focused effort to synthesize analogs of Ap4A that would retain the dual P2Y1/P2Y12 inhibitory activity while eliminating the P2X1 agonism and improving metabolic stability.

Researchers began by systematically modifying the tetraphosphate (B8577671) backbone of the Ap4A molecule. These modifications were designed to alter the electronic and steric properties of the phosphate (B84403) chain, thereby influencing receptor binding and susceptibility to enzymatic degradation. Two key modifications proved to be particularly insightful: the introduction of a dithio (P-S-P) linkage and a chloromethylene (P-CCl2-P) bridge within the tetraphosphate chain.

Subsequent studies demonstrated that combining these modifications into a single analog resulted in a compound with significantly enhanced inhibitory potency at both P2Y1 and P2Y12 receptors. Crucially, this dual-modified analog completely lost the undesirable agonist activity at the P2X1 receptor. This breakthrough confirmed that targeted modifications of the phosphate backbone were a viable strategy for developing potent and selective dual P2Y1/P2Y12 inhibitors.

Further research into these diadenosine tetraphosphate analogs, such as the compound GLS-409, continued to explore the structure-activity relationships. allfordrugs.com However, the development of Cangrelor (formerly known as AR-C69931MX) marked a strategic shift from diadenosine tetraphosphate scaffolds to adenosine triphosphate (ATP) analogs. nih.govviamedica.pl While ATP is a natural antagonist at the P2Y12 receptor, its potency is low and it also acts as an agonist at P2X1 receptors. viamedica.pl The knowledge gained from the Ap4A analog studies, particularly concerning modifications to the phosphate chain and the importance of specific substitutions on the purine ring, provided a critical foundation for the design of Cangrelor as a highly potent and selective P2Y12 inhibitor. viamedica.plingentaconnect.com Cangrelor's final structure incorporates a modified triphosphate chain and specific substitutions at the N6 and C2 positions of the adenosine core, a direct evolution of the principles established in the earlier Ap4A analog research. viamedica.pl

Interactive Data Table: Inhibitory Activity of Ap4A and its Analogs

| Compound | Modification | P2Y1 Inhibition (IC50, µM) | P2Y12 Inhibition (IC50, µM) | P2X1 Agonist Activity |

| Ap4A | None | ~40 | >250 | Full Agonist |

| Dithio-Ap4A | P1,P4-dithiotetraphosphate | Increased | Increased | Decreased |

| Chloro-Ap4A | P2,P3-chloromethylenetetraphosphate | Decreased | Increased | Decreased |

| Dithio-Chloro-Ap4A | Combined dithio and chloromethylene | Increased | Increased | Eliminated |

This table summarizes qualitative findings from research on Ap4A analogs. Specific IC50 values can vary between studies.

Advanced Research Methodologies for Cangrelor Studies

High-Throughput Screening for Novel Modulators

High-throughput screening (HTS) is a critical methodology in drug discovery and has been instrumental in the identification of novel modulators of the P2Y12 receptor, the molecular target of Cangrelor (B105443). This approach allows for the rapid screening of large libraries of chemical compounds to identify "hits" that exhibit a desired biological activity, such as the inhibition of ADP-induced platelet aggregation.

In a typical HTS campaign for novel P2Y12 receptor antagonists, a multi-well plate format is utilized to test thousands of compounds simultaneously. For instance, in one such screening of 6,211 compounds, an initial hit rate of 0.69% was observed, with 43 compounds demonstrating over 70% inhibition of ADP-induced platelet aggregation Current time information in North Yorkshire, GB.. These initial hits are then subjected to further analysis to confirm their activity and determine their potency.

The process generally involves the following steps:

Assay Development: A robust and reproducible assay is developed to measure P2Y12 receptor activity. This is often a functional assay that measures a downstream effect of receptor activation, such as changes in intracellular calcium levels or, more directly, platelet aggregation.

Library Screening: Large and diverse chemical libraries are screened at a fixed concentration.

Hit Confirmation and Validation: Compounds that show activity in the primary screen are re-tested to confirm their effect and rule out false positives.

Dose-Response Analysis: Confirmed hits are then tested at multiple concentrations to determine their potency (e.g., IC50 value).

Secondary Assays: Further assays are conducted to determine the mechanism of action, selectivity against other receptors, and other pharmacological properties.

While HTS is primarily used to discover new chemical entities, the principles can also be applied to identify compounds that may modulate the activity of existing drugs like Cangrelor. This could involve screening for allosteric modulators that bind to a different site on the P2Y12 receptor and either enhance or inhibit Cangrelor's binding or efficacy.

| Screening Stage | Objective | Example Finding |

|---|---|---|

| Primary Screen | Identify initial "hits" from a large compound library. | 43 out of 6,211 compounds showed >70% inhibition of ADP-induced platelet aggregation. Current time information in North Yorkshire, GB. |

| Hit Confirmation | Verify the activity of the initial hits and eliminate false positives. | Six representative compounds were confirmed to inhibit ADP-induced platelet aggregation. Current time information in North Yorkshire, GB. |

| Dose-Response Analysis | Determine the potency of the confirmed hits. | IC50 values are calculated to rank the compounds based on their inhibitory concentration. |

Molecular Modeling and Dynamics Simulations for Receptor-Ligand Interactions

Understanding the precise interaction between Cangrelor and the P2Y12 receptor at an atomic level is crucial for rational drug design and for explaining its pharmacological properties. Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to investigate these receptor-ligand interactions.

While the exact binding site of Cangrelor at the P2Y12 receptor has not been definitively elucidated through crystallography, computational studies have provided valuable insights. These studies often begin with the crystal structure of the P2Y12 receptor in complex with other ligands. Homology modeling may be used if a direct crystal structure is unavailable.

Key aspects of these computational methodologies include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For Cangrelor, docking studies can help to identify potential binding poses within the P2Y12 receptor's binding pocket and to understand the key amino acid residues involved in the interaction. The negatively charged phosphoryl chain of Cangrelor is a significant feature that likely contributes to strong electrostatic interactions with positively charged residues in the binding site nih.govnih.gov.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the receptor-ligand complex over time, typically on the nanosecond to microsecond timescale. These simulations can reveal the stability of the binding pose, the conformational changes in the receptor upon ligand binding, and the role of solvent molecules in the interaction. For the P2Y12 receptor, MD simulations have been used to study the binding of various antagonists and to understand how the lipid membrane environment can modulate ligand binding ahajournals.org.

Binding Free Energy Calculations: Techniques such as Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to estimate the binding affinity of a ligand to its receptor. These calculations can help to rationalize the high affinity of Cangrelor for the P2Y12 receptor.

These computational approaches have been instrumental in comparing the binding modes of different P2Y12 antagonists, such as Cangrelor and ticagrelor (B1683153), which bind to different sites on the receptor nih.govnih.gov.

| Computational Technique | Purpose in Cangrelor Studies | Key Insights |

|---|---|---|

| Molecular Docking | Predict the binding pose of Cangrelor within the P2Y12 receptor. | Identifies potential key interacting residues and the importance of electrostatic interactions. nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the Cangrelor-P2Y12 complex. | Reveals the stability of the binding and conformational changes in the receptor. ahajournals.org |

| Binding Free Energy Calculations | Estimate the binding affinity of Cangrelor to the P2Y12 receptor. | Helps to quantify the strength of the interaction and rationalize potency. |

Transcriptomic and Proteomic Analyses of Cangrelor-Treated Cells

While Cangrelor's primary mechanism of action is the direct antagonism of the P2Y12 receptor, its broader effects on cellular function are not fully understood. Transcriptomic and proteomic analyses are powerful hypothesis-generating tools that can provide a global view of the changes in gene and protein expression in cells treated with Cangrelor. Although comprehensive studies in this area for Cangrelor are not yet widely published, the methodologies hold significant potential.

Platelets, being anucleated, have a limited transcriptome and proteome, but they do contain mRNA and the machinery for protein synthesis. Studying the changes in this molecular landscape upon treatment with Cangrelor could reveal novel downstream effects of P2Y12 inhibition.

Methodologies that could be applied include:

Transcriptomics:

Microarrays and RNA-Sequencing (RNA-Seq): These techniques can be used to profile the entire transcriptome of platelets or other relevant cells (e.g., endothelial cells) to identify genes that are up- or down-regulated following Cangrelor treatment. This could uncover previously unknown signaling pathways affected by P2Y12 blockade.

Proteomics:

Mass Spectrometry-based Proteomics: Techniques such as two-dimensional gel electrophoresis (2D-GE) coupled with mass spectrometry, or more advanced liquid chromatography-mass spectrometry (LC-MS/MS) methods, can be used to identify and quantify thousands of proteins in a sample. This would allow for a comprehensive analysis of changes in the platelet proteome after Cangrelor exposure.

Phosphoproteomics: A specialized branch of proteomics that focuses on identifying and quantifying protein phosphorylation. Since phosphorylation is a key mechanism in signal transduction, analyzing changes in the phosphoproteome of Cangrelor-treated platelets could provide detailed insights into the signaling pathways modulated by P2Y12 inhibition. For instance, the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) is a known downstream marker of P2Y12 receptor activity.

These "omics" approaches could help to identify novel biomarkers of Cangrelor's efficacy and potentially uncover new therapeutic applications.

Advanced Imaging Techniques for In Vivo Thrombus Formation Analysis (e.g., intravital microscopy)

To understand the real-world efficacy of an antiplatelet agent like Cangrelor, it is essential to visualize its effects on thrombus formation in a living organism. Advanced imaging techniques, particularly intravital microscopy, have revolutionized our ability to study thrombosis in real-time and at a cellular level.

Intravital microscopy allows for the direct visualization of blood vessels and circulating cells in a living animal, typically a mouse. This technique has been used to study the effects of P2Y12 inhibitors, including Cangrelor, on the dynamics of thrombus formation following vessel injury.

The typical experimental setup involves:

Animal Model: Anesthetized mice are often used, with a surgically exposed vascular bed, such as the cremaster muscle or the mesentery.